molecular formula C20H19FN2O B12382691 BChE-IN-23

BChE-IN-23

Cat. No.: B12382691
M. Wt: 322.4 g/mol
InChI Key: CCBXYVOCHXEAGU-UHFFFAOYSA-N
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Description

BChE-IN-23 is a compound known for its potent inhibitory activity against butyrylcholinesterase (BChE), an enzyme that hydrolyzes choline-based esters. This compound has shown promise in research related to Alzheimer’s disease due to its ability to selectively inhibit BChE, which is involved in cholinergic neurotransmission .

Preparation Methods

The synthesis of BChE-IN-23 involves several steps, including the preparation of intermediates and the final coupling reactions. One method involves the use of 1,2,3,4-tetrahydro-9H-carbazole derivatives, which are synthesized through a series of reactions involving various reagents and conditions

Chemical Reactions Analysis

BChE-IN-23 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BChE-IN-23 has several scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

    Biology: Helps in understanding the role of BChE in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease by inhibiting BChE activity.

Mechanism of Action

BChE-IN-23 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The molecular targets involved include the active site residues of BChE, which interact with the inhibitor through various non-covalent interactions .

Comparison with Similar Compounds

BChE-IN-23 is unique in its high selectivity and potency as a BChE inhibitor. Similar compounds include:

These compounds share the common feature of inhibiting BChE but differ in their chemical structures, selectivity, and therapeutic applications.

Properties

Molecular Formula

C20H19FN2O

Molecular Weight

322.4 g/mol

IUPAC Name

9-fluoro-6-(2-phenylethyl)-2,3,4,5-tetrahydroazepino[4,3-b]indol-1-one

InChI

InChI=1S/C20H19FN2O/c21-15-8-9-17-16(13-15)19-18(7-4-11-22-20(19)24)23(17)12-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,24)

InChI Key

CCBXYVOCHXEAGU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(N2CCC4=CC=CC=C4)C=CC(=C3)F)C(=O)NC1

Origin of Product

United States

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